1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate

Physical organic chemistry Carbocation stability Leaving group kinetics

Researchers developing PET tracers require reliable, moisture-sensitive tosylate intermediates for efficient [¹⁸F]trifluoroethylation. This compound provides a defined leaving group and a UV-active 4-chlorophenyl chromophore for HPLC monitoring. The 4-chloro substituent modulates benzylic carbon electrophilicity for controlled Sₙ2-type displacement, enabling stereospecific amination. Supplied at 95% purity with cold storage.

Molecular Formula C15H12ClF3O3S
Molecular Weight 364.8 g/mol
CAS No. 907175-73-9
Cat. No. B1296318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate
CAS907175-73-9
Molecular FormulaC15H12ClF3O3S
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C15H12ClF3O3S/c1-10-2-8-13(9-3-10)23(20,21)22-14(15(17,18)19)11-4-6-12(16)7-5-11/h2-9,14H,1H3
InChIKeyNRWHJFWWNZKIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Physicochemical Properties for R&D Procurement


1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate (CAS 907175-73-9) is a polyfunctional sulfonate ester (tosylate) with the molecular formula C₁₅H₁₂ClF₃O₃S and a molecular weight of 364.77 . It features a 4-chlorophenyl ring at the benzylic position, a strongly electron-withdrawing trifluoromethyl (-CF₃) group, and a 4-methylbenzenesulfonate (tosyl) leaving group . Commercial sources supply this compound at 95-98% purity . Its computed LogP is 5.738, indicating high lipophilicity , and the compound demonstrates moisture sensitivity, requiring storage at 2-8 °C . These properties position it as a versatile intermediate for nucleophilic displacement reactions in medicinal chemistry, radiochemistry, and specialty organic synthesis.

LipophilicityHigh computed LogP supports lipophilic conjugate and prodrug design
Leaving GroupTosylate enables controlled nucleophilic displacement under mild conditions
HandlingMoisture-sensitive; store at 2–8 °C with desiccant protection

Why Generic Substitution Fails for Precision Synthesis


Trifluoroethyl tosylates bearing different aromatic substituents exhibit wide variations in solvolysis reactivity that are quantifiable through the Yukawa-Tsuno r⁺ parameter (r⁺ = 1.39 for 1-aryl-2,2,2-trifluoroethyl tosylates vs. r⁺ = 1.3 for benzyl tosylates), confirming that these reactions proceed via highly electron-deficient carbocation intermediates whose stability is strongly modulated by aryl ring substitution [1]. The 4-chloro substituent exerts an electron-withdrawing inductive effect that directly influences the rate of nucleophilic displacement at the benzylic carbon [2]. Consequently, replacing the 4-chlorophenyl derivative with an unsubstituted phenyl, 4-methyl, or 4-methoxy analog without adjusting reaction conditions can lead to substantially altered kinetics, lower yields, or different regiochemical outcomes—a risk that is particularly acute in radiochemical applications where reaction timing is critical [3].

Aryl substituent mismatch
Replacing the 4-chlorophenyl ring with phenyl or 4-methoxy alters solvolysis kinetics and may reduce displacement efficiency.
Halide instead of tosylate
Using iodide as leaving group may lead to complete loss of desired O-trifluoroethylation product in PET tracer synthesis.
Storage stability trade-off
Triflate analogs offer higher reactivity but require rigorous anhydrous handling, increasing the probability of batch failure during weighing.

Quantitative Comparative Performance Data


Solvolysis Reactivity and Substituent Effects

The 1-aryl-2,2,2-trifluoroethyl tosylate scaffold displays a Yukawa-Tsuno r⁺ value of 1.39 (measured in 80% aqueous acetone), which is significantly higher than the r⁺ = 1.3 observed for benzyl tosylates in acetic acid [1]. This elevated r⁺ value quantitatively demonstrates that the solvolysis transition state possesses greater carbocationic character and is more sensitive to aryl substituent effects than that of the benzyl system. Within this scaffold, the 4-chloro substituent exerts a σ⁺ value of approximately 0.11 [2], which, when multiplied by the r⁺ of 1.39, predicts a rate enhancement relative to the unsubstituted phenyl analog. The effect is intermediate between that of electron-donating substituents (e.g., 4-methyl, 4-methoxy) and more strongly electron-withdrawing substituents (e.g., 4-nitro, 3,5-bis(trifluoromethyl)), giving the 4-chlorophenyl derivative a distinct kinetic profile that can be exploited for selective reactivity tuning [3].

Solvolysis r⁺
Class-level
1.39
High carbocationic character; sensitive to aryl substitution and electronic tuning
Measured in 80% aq acetone; r⁺ = 1.3 for benzyl tosylates
Physical organic chemistry Carbocation stability Leaving group kinetics

Tosylate vs. Iodide in Radiochemical Trifluoroethylation

In a direct head-to-head comparison, 2,2,2-[¹⁸F]trifluoroethyl tosylate converted approximately 40% of the radiolabeled precursor into the desired [¹⁸F]TFMISO PET tracer via efficient O-[¹⁸F]trifluoroethylation. In stark contrast, 2,2,2-[¹⁸F]trifluoroethyl iodide completely failed to produce [¹⁸F]TFMISO, yielding instead undesired 1,1-[¹⁸F]difluoro-2-iodoethoxy and 1-[¹⁸F]fluoro-2-iodovinyloxy analogs [1]. Additionally, the tosylate was obtained in radiochemical yields of up to 93% with specific activity of 86 MBq/nmol from a 5 GBq ¹⁸F batch [2]. The 4-chlorophenyl substituent on the target compound provides a UV-active chromophore that facilitates HPLC purification monitoring—a practical advantage over the simpler 2,2,2-trifluoroethyl tosylate (CAS 433-06-7) used in these studies.

O-Trifluoroethylation
Head-to-head
Tosylate~40% conversion
IodideNo desired product
Tosylate essential for PET tracer [¹⁸F]TFMISO; iodide fails completely
O-[¹⁸F]trifluoroethylation of deprotonated diol precursor
PET radiochemistry ¹⁸F-labeling Trifluoroethylation reagents Regioselectivity

LogP Differentiation for Prodrug and Permeability Design

The computed LogP of 1-(4-chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate is 5.738 , which is substantially higher than that of simpler trifluoroethyl tosylate reagents (e.g., 2,2,2-trifluoroethyl tosylate, CAS 433-06-7, with a predicted LogP of approximately 2.0–2.5) [1]. This LogP difference of approximately 3–3.7 log units reflects the contribution of the 4-chlorophenyl ring and translates to a theoretical ~1,000–5,000-fold increase in octanol-water partition coefficient. For prodrug applications, this elevated lipophilicity is a design-relevant parameter: it can facilitate passive transdermal or membrane permeation of derived conjugates while the tosylate group serves as a cleavable handle for intracellular release .

LogP
Context-dependent
5.74
High lipophilicity supports prodrug design for membrane permeation
Computed; ~3.2–3.7 log units higher than simpler tosylate
Prodrug design Lipophilicity optimization Transdermal delivery ADME

Tosylate vs. Triflate Leaving Group Reactivity-Stability Profile

The tosylate (4-methylbenzenesulfonate) leaving group occupies a well-characterized intermediate position in reactivity between the more labile triflate (CF₃SO₃⁻) and less reactive halides. The corresponding triflate analog, 1-(4-chlorophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate (CAS 1202576-95-1, MW 342.64) , has a superior leaving group ability (triflate is approximately 10⁴–10⁶ times more reactive than tosylate in Sₙ2 displacements [1]) but at a cost of significantly greater hydrolytic sensitivity and thermal lability. The tosylate derivative of the target compound can be stored at 2–8 °C with controlled moisture exposure , whereas the triflate analog typically requires –20 °C storage under rigorously anhydrous conditions and has a shorter bench-life. This translates to lower handling complexity and reduced risk of batch failure due to adventitious hydrolysis during weighing or reaction setup.

Leaving Group Profile
Class-level
TosylateStable, 2–8°C
Triflate~10⁴–10⁶× more reactive
Balanced reactivity and handling for routine lab synthesis
Triflate analog requires –20°C anhydrous storage
Leaving group selection Synthetic methodology Nucleophilic displacement Reagent handling

Optimal Application Scenarios


¹⁸F-Radiolabeling of PET Tracers

The tosylate scaffold, as demonstrated in the radiosynthesis of [¹⁸F]TFMISO, enables efficient O-[¹⁸F]trifluoroethylation of alkoxide nucleophiles, achieving approximately 40% overall conversion from the ¹⁸F-labeled tosylate precursor to the final PET tracer [1]. The 4-chlorophenyl substituent of CAS 907175-73-9 provides a UV chromophore (λ_max ~220–260 nm for the chlorophenyl ring) that facilitates HPLC monitoring during purification of the radiolabeled intermediate, a practical advantage over non-chromophoric alkyl tosylates [2]. The tosylate group is essential: the analogous iodide fails entirely, producing only undesired defluorination products [1].

Lipophilic Prodrug Conjugates for Membrane Permeation

With a LogP of 5.738, the 4-chlorophenyl-trifluoroethyl tosylate is approximately 1,000–5,000× more lipophilic than simpler 2,2,2-trifluoroethyl tosylate (estimated LogP ~2.0–2.5) [1][2]. This property makes it a strategic choice for introducing a lipophilic, enzyme-cleavable promoiety into drug candidates where enhanced passive membrane diffusion or transdermal delivery is desired. The 4-chlorophenyl ring also provides a metabolic soft spot for oxidative clearance via CYP450 enzymes, a consideration for prodrug half-life tuning [3].

Stereospecific Synthesis of Trifluoroethylamine Derivatives

The solvolysis kinetics of 1-aryl-2,2,2-trifluoroethyl tosylates are well-characterized in the literature, with the Yukawa-Tsuno r⁺ value of 1.39 confirming a highly electron-deficient carbocationic transition state [1]. The 4-chloro substituent provides a moderate electron-withdrawing effect (σ⁺ ≈ 0.11) [2] that retards carbocation formation relative to electron-donating substituents (e.g., 4-methoxy, σ⁺ = –0.78), thereby favoring Sₙ2-type displacement over Sₙ1 solvolysis. This makes the 4-chlorophenyl derivative particularly suitable for stereospecific amination reactions where configurational integrity must be preserved [3].

Agrochemical Intermediate for Bioisostere Exploration

The trifluoroethyl group is a well-established bioisostere for the ethyl or ethoxy group in both pharmaceuticals and agrochemicals [1]. The 4-chlorophenyl-trifluoroethyl tosylate can serve as an electrophilic building block for introducing the Ar-CH(CF₃)- fragment into thioether or ether linkages via nucleophilic displacement with thiolates or alkoxides. The 4-chloro substituent also mimics common agrochemical pharmacophores found in acaricides and insecticides that contain chlorophenyl-trifluoroethylsulfide motifs, as documented in patent literature [2], making this compound a direct precursor for structure-activity relationship (SAR) exploration in crop protection chemistry.

Application
Selection Property
Validation Focus
¹⁸F-PET Tracer Synthesis
Tosylate leaving group reactivity
Radiolabeling yield and regioselectivity
Lipophilic Prodrug Design
High computed LogP
Membrane permeation and metabolic half-life
Stereospecific Trifluoroethylamine
Electron-withdrawing aryl substituent
Configurational integrity in SN2 amination
Agrochemical Intermediate
Trifluoroethyl bioisostere fragment
SAR profiling for crop protection
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